

thermodynamic properties of threo-2,3-Dibromopentane

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Compound of Interest

Compound Name: 2,3-Dibromopentane

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An In-depth Technical Guide on the Thermodynamic Properties of threo-**2,3-Dibromopentane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of threo-**2,3-dibromopentane**. Due to a scarcity of direct experimental data for this specific diastereomer, this document synthesizes available information, including calculated values and experimental data for closely related compounds and isomerization reactions. It also outlines the standard experimental methodologies employed for the determination of key thermodynamic parameters, offering a foundational understanding for researchers in the fields of chemistry, materials science, and drug development.

Introduction

Threo-**2,3-dibromopentane** is a halogenated alkane, and understanding its thermodynamic properties is crucial for various applications, including reaction kinetics, process design, and computational modeling. Thermodynamic data such as enthalpy of formation, heat capacity, and entropy provide fundamental insights into the stability and reactivity of a molecule. This guide aims to consolidate the known thermodynamic data and describe the relevant experimental techniques for their measurement.

Molecular Structure and Stereochemistry

It is essential to distinguish between the diastereomers of **2,3-dibromopentane**: threo and erythro. The relative orientation of the two bromine atoms along the carbon backbone defines their distinct physical and chemical properties, including their thermodynamic parameters.

Molecular Formula: $C_5H_{10}Br_2$ [\[1\]](#)

Molecular Weight: 229.941 g/mol [\[1\]](#)

Stereochemistry: The threo isomer refers to the configuration where the two bromine atoms are on opposite sides of the carbon chain when viewed in a Fischer projection.

Tabulated Thermodynamic Data

Direct experimental thermodynamic data for threo-**2,3-dibromopentane** is not extensively available in the public domain. The following table summarizes calculated values, which can serve as estimations, and relevant experimental data for the isomerization reaction involving its diastereomer, erythro-**2,3-dibromopentane**.

Thermodynamic Property	Symbol	Value	Units	Method/Source
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	-104.43	kJ/mol	Calculated (Joback Method)
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	14.98	kJ/mol	Calculated (Joback Method)
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	12.23	kJ/mol	Calculated (Joback Method)
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	38.82	kJ/mol	Calculated (Joback Method)
Enthalpy of Isomerization (erythro \rightarrow threo)	$\Delta_r H^\circ$	-1.9	kJ/mol	Experimental (Equilibrium Study) [2]

Note: Calculated values should be used with caution and are best utilized for comparative purposes in the absence of experimental data.

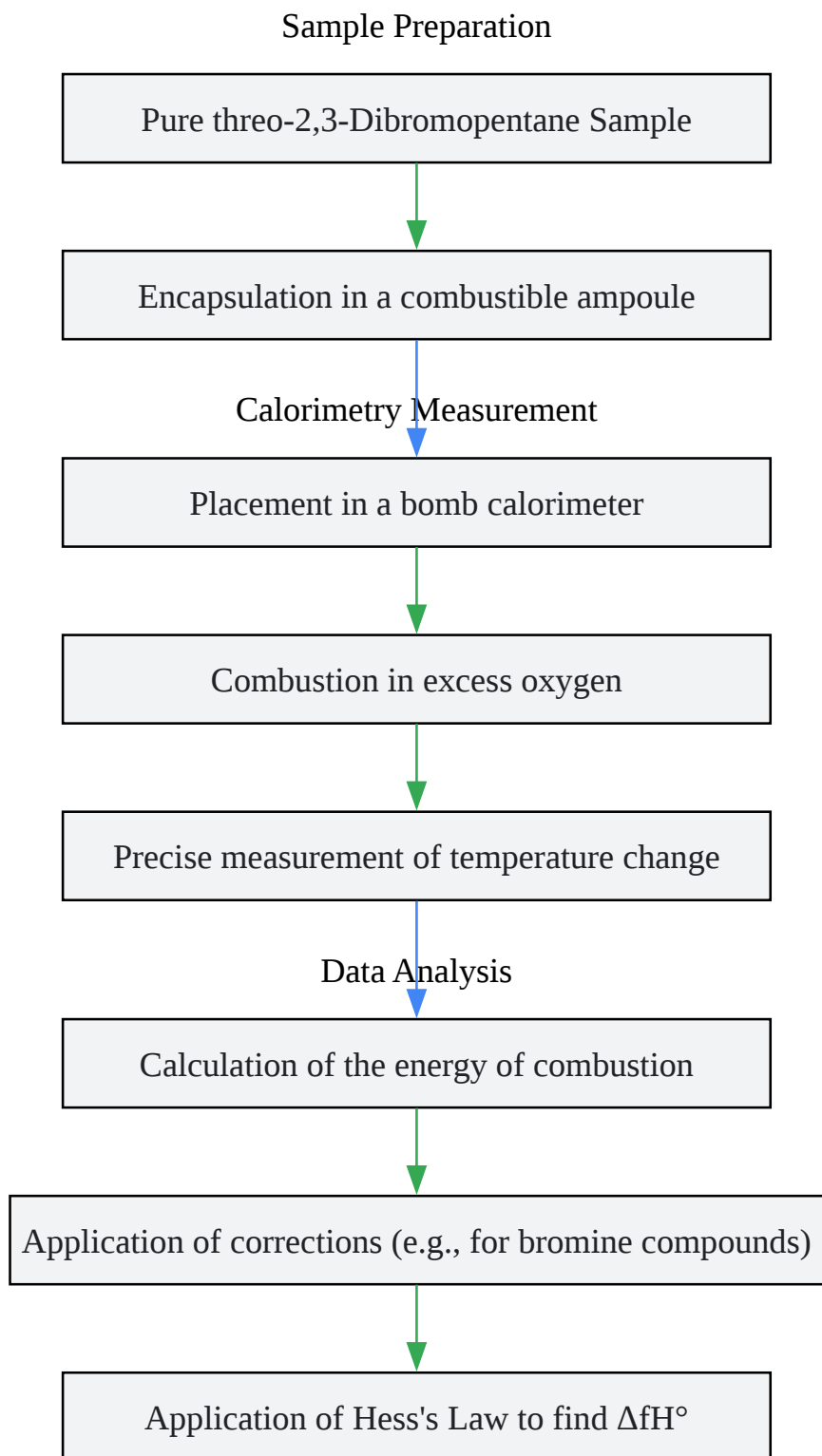
Experimental Protocols

While specific experimental protocols for threo-**2,3-dibromopentane** are not detailed in readily available literature, this section describes the general and standard methodologies used for determining the key thermodynamic properties of halogenated alkanes.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Experimental Workflow for Combustion Calorimetry:



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

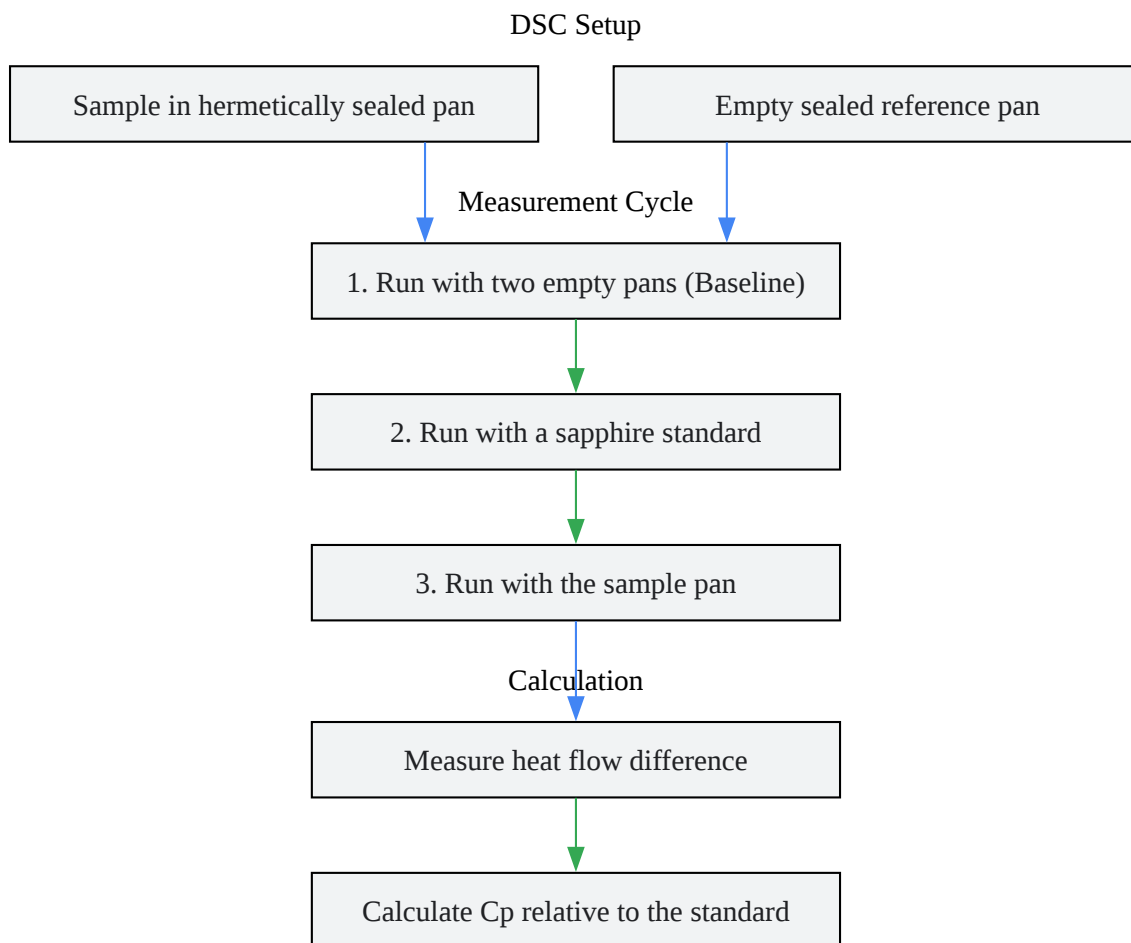
Methodology:

- A precisely weighed sample of pure threo-**2,3-dibromopentane** is sealed in a container of known combustion energy.
- The container is placed in a bomb calorimeter, which is then sealed and filled with high-pressure oxygen.
- The bomb is submerged in a known quantity of water in a thermally insulated vessel.
- The sample is ignited, and the temperature change of the water is meticulously recorded.
- The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
- Corrections are applied for the formation of products other than CO₂ and H₂O, such as bromine and hydrobromic acid.
- The standard enthalpy of formation is then determined using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the halogen-containing products).

Heat Capacity (C_p)

The heat capacity of a liquid can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for Differential Scanning Calorimetry (DSC):



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Caption: Workflow for determining heat capacity using a three-step DSC method.

Methodology:

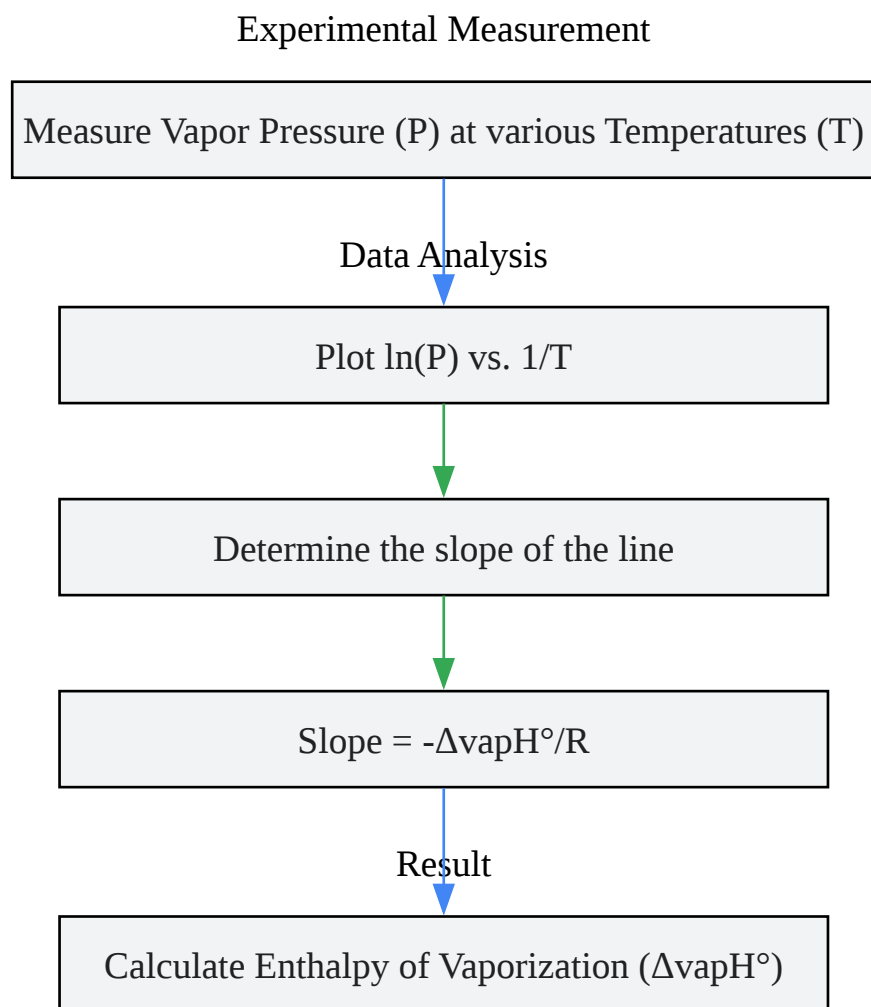
- A baseline is established by running the DSC with two empty, hermetically sealed pans over the desired temperature range.

- A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.
- A precisely weighed sample of threo-**2,3-dibromopentane** is placed in a sealed pan and run under the identical temperature program.
- The heat flow to the sample is compared to the heat flow to the standard at each temperature.
- The heat capacity of the sample is then calculated based on the difference in heat flow between the sample, the baseline, and the standard, and the known heat capacity of the standard.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Logical Relationship for $\Delta_{\text{vap}}H^\circ$ Determination:



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References

- 1. 2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 2. osti.gov [osti.gov]

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